

An In-depth Technical Guide to the Preclinical Studies of OSI-296

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Compound of Interest		
Compound Name:	OSI-296	
Cat. No.:	B12378203	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-296 is a potent and selective, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantaise). Dysregulation of the c-Met and RON signaling pathways is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies used to characterize the activity of **OSI-296**.

Core Compound Profile

Property	Details
Compound Name	OSI-296
Chemical Class	6-aminofuro[3,2-c]pyridine
Mechanism of Action	ATP-competitive inhibitor of c-Met and RON kinase activity.
Developer	OSI Pharmaceuticals
Highest R&D Status	Discontinued[1]



In Vitro Efficacy Kinase Inhibition

OSI-296 demonstrates potent inhibitory activity against both c-Met and RON kinases. While specific IC50 values from the primary publication by Steinig et al. are not publicly available, related studies have provided some context. For instance, one study noted that **OSI-296** is more selective for MET (IC50 42 nM) than for RON (IC50 200 nM)[2].

Cellular Assays

OSI-296 effectively blocks c-Met autophosphorylation in the gastric carcinoma cell line MKN45. This inhibition leads to a dose-dependent reduction in the phosphorylation of downstream signaling proteins, including ERK, AKT, and STAT3. Furthermore, the compound shows potent activity in cellular enzyme-linked immunosorbent assays (ELISAs) for both short-form RON (sfRON) and constitutively active RON (caRON), resulting in the inhibition of downstream ERK and AKT phosphorylation.

In Vivo Efficacy Xenograft Models

The anti-tumor activity of **OSI-296** has been evaluated in various human tumor xenograft models implanted in immunocompromised mice.

Summary of In Vivo Efficacy in Xenograft Models

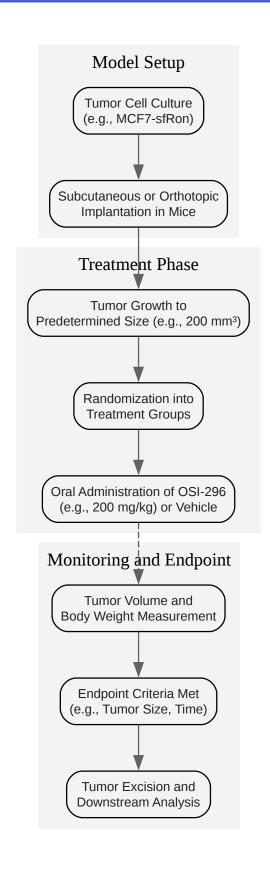


Xenograft Model	Cancer Type	Target	Dosing Regimen	Outcome
MKN45	Gastric Carcinoma	c-Met	Oral, daily	Significant tumor growth inhibition; regression at higher doses.
SNU-5	Gastric Carcinoma	c-Met	Oral, daily	Significant tumor growth inhibition.
U87MG	Glioblastoma	c-Met	Oral, daily	Significant tumor growth inhibition.
caRON	-	RON	Oral, daily	Significant tumor growth inhibition.
MCF7-sfRon	Breast Cancer	RON	200 mg/kg, oral, every other day	Significant tumor growth inhibition[3].
HCI-003 & HCI- 011 (PDX)	Breast Cancer	RON	200 mg/kg, oral, every other day	Inhibition of lung and lymph node metastasis[1].

Experimental Workflow for Xenograft Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of **OSI-296** in a xenograft model.





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Figure 1. A representative experimental workflow for in vivo efficacy studies of **OSI-296** in xenograft models.

Pharmacokinetics and Pharmacodynamics Pharmacokinetic Profile

Preclinical studies in rodents have demonstrated that **OSI-296** possesses a favorable pharmacokinetic profile suitable for oral administration, with a reported bioavailability of over 70%.

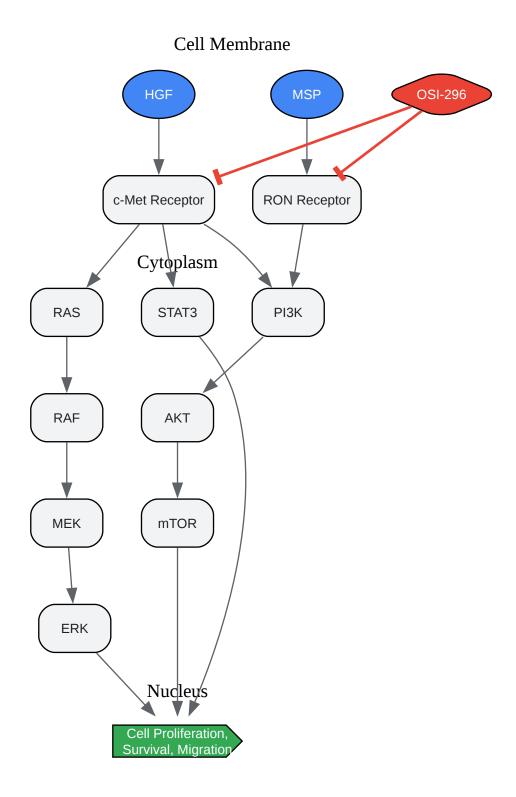
Pharmacodynamic and PK/PD/TGI Correlation

A strong correlation has been established between the pharmacokinetic profile of **OSI-296**, its pharmacodynamic effects, and its anti-tumor activity (Tumor Growth Inhibition - TGI). Studies have shown that sustained inhibition of c-Met or RON phosphorylation by over 90% for a 24-hour period following **OSI-296** administration correlates with 100% tumor growth inhibition.

Signaling Pathway

OSI-296 exerts its anti-tumor effects by inhibiting the c-Met and RON signaling cascades. Upon binding of their respective ligands, Hepatocyte Growth Factor (HGF) and Macrophage-Stimulating Protein (MSP), these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion. **OSI-296** blocks the initial autophosphorylation step, thereby inhibiting these downstream pathways.





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Figure 2. Simplified signaling pathway of c-Met and RON and the inhibitory action of OSI-296.



Experimental Protocols In Vivo Xenograft Study

Animal Model: Immunocompromised mice (e.g., NOD/SCID).

Cell Lines: Human cancer cell lines with known c-Met or RON activation (e.g., MKN45, MCF7-sfRon) or patient-derived xenograft (PDX) tissue.

Tumor Implantation:

- Cells are cultured under standard conditions.
- A suspension of 1 x 10⁶ to 10 x 10⁶ cells in a suitable medium (e.g., PBS or Matrigel) is
 injected subcutaneously or orthotopically into the mice.
- For PDX models, small tumor fragments are surgically implanted.

Treatment:

- Tumors are allowed to grow to a specified mean volume (e.g., 200 mm³).
- Animals are randomized into control and treatment groups.
- OSI-296 is formulated in a vehicle such as 40% Trappsol in PBS[3].
- The compound is administered orally (p.o.) via gavage at a predetermined dose and schedule (e.g., 200 mg/kg, every other day)[3]. The control group receives the vehicle only.

Monitoring and Endpoints:

- Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width²)/2.
- Animal body weight and general health are monitored throughout the study.
- The study is terminated when tumors in the control group reach a predetermined endpoint size or after a specified duration.



 At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated and total c-Met/RON and downstream targets) or histological examination.

Conclusion

The preclinical data for **OSI-296** demonstrate its potential as a potent and selective dual inhibitor of c-Met and RON. The compound exhibits significant anti-tumor activity in a range of in vitro and in vivo models, supported by a favorable pharmacokinetic profile and a clear PK/PD/TGI relationship. While the clinical development of **OSI-296** has been discontinued, the preclinical data and methodologies outlined in this guide provide valuable insights for researchers and drug development professionals working on novel inhibitors of the c-Met and RON signaling pathways.

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